L-Phenylalanine-15N,d8: A Comprehensive Technical Guide for Researchers
L-Phenylalanine-15N,d8: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of L-Phenylalanine-15N,d8, a stable isotope-labeled (SIL) amino acid. This document details its chemical properties, applications, and relevant experimental protocols, designed to support its use in advanced research and development.
Introduction to L-Phenylalanine-15N,d8
L-Phenylalanine-15N,d8 is a non-radioactive, isotopically enriched form of the essential amino acid L-phenylalanine. In this molecule, the nitrogen atom in the amino group is replaced with the heavy isotope ¹⁵N, and eight hydrogen atoms on the phenyl ring and the β-carbon are substituted with deuterium (B1214612) (d8). This dual labeling makes it a powerful tool in a variety of analytical and research applications, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its key advantage lies in its chemical identity being nearly identical to its unlabeled counterpart, while its increased mass allows for clear differentiation in analytical instrumentation.
Chemical and Physical Properties
L-Phenylalanine-15N,d8 is a white to off-white solid that is stable under standard laboratory conditions.[1][2] Key quantitative properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₉H₃D₈¹⁵NO₂ | [3] |
| Molecular Weight | 174.23 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Chemical Purity | ≥98% | [3][4] |
| Isotopic Purity (¹⁵N) | ≥98% | [3][4] |
| Isotopic Purity (d8) | ≥98% | [3][4] |
| Solubility in Water | 16.67 mg/mL (with sonication and warming to 60°C) | [5] |
| Storage | Room temperature, protected from light and moisture | [3] |
Key Applications
The unique isotopic composition of L-Phenylalanine-15N,d8 makes it an invaluable tool in several research domains.
Mass Spectrometry: Internal Standard for Quantitation
In quantitative proteomics and metabolomics, L-Phenylalanine-15N,d8 serves as an ideal internal standard for the accurate measurement of unlabeled L-phenylalanine in complex biological samples.[5] The principle of stable isotope dilution mass spectrometry relies on adding a known amount of the labeled standard to a sample. The ratio of the signal intensity of the endogenous (light) analyte to the labeled (heavy) internal standard is then used to calculate the precise concentration of the analyte, correcting for variations in sample preparation and instrument response.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
In protein NMR, selective labeling with ¹⁵N-amino acids simplifies complex spectra, aiding in resonance assignment and the study of protein structure and dynamics.[7] By incorporating L-Phenylalanine-15N,d8 into a protein, researchers can specifically observe the signals from phenylalanine residues. This is particularly useful for studying the local environment of these residues during protein folding, ligand binding, or other conformational changes. The ¹⁵N labeling allows for the use of powerful techniques like ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy.[8]
Metabolic Research and Flux Analysis
As a tracer, L-Phenylalanine-15N,d8 can be used to track the metabolic fate of phenylalanine in biological systems.[3] By introducing the labeled amino acid into cells or organisms, researchers can follow its incorporation into proteins and its conversion into other metabolites, providing insights into metabolic pathways and fluxes in both healthy and diseased states.
Metabolic Pathway of L-Phenylalanine
L-phenylalanine is an essential amino acid that serves as a precursor for the synthesis of tyrosine and is a fundamental building block of proteins.[7][9] Its metabolic pathway is of significant interest in various metabolic disorders.
Caption: Metabolic fate of L-Phenylalanine.
Experimental Protocols
The following sections provide generalized protocols for the use of L-Phenylalanine-15N,d8 in its primary applications. These should be adapted and optimized for specific experimental conditions and instrumentation.
Protocol for Use as an Internal Standard in LC-MS/MS
This protocol outlines the general steps for quantifying L-phenylalanine in a biological matrix (e.g., plasma) using L-Phenylalanine-15N,d8 as an internal standard.
1. Preparation of Stock Solutions:
-
Analyte Stock: Prepare a stock solution of unlabeled L-phenylalanine in an appropriate solvent (e.g., 0.1 M HCl).
-
Internal Standard (IS) Stock: Prepare a stock solution of L-Phenylalanine-15N,d8 at a known concentration in the same solvent.
2. Sample Preparation:
-
Thaw biological samples (e.g., plasma) on ice.
-
To a fixed volume of the sample (e.g., 100 µL), add a precise volume of the L-Phenylalanine-15N,d8 internal standard working solution.
-
Protein Precipitation: Add a protein precipitating agent, such as ice-cold methanol (B129727) or acetonitrile (B52724) (typically 3 volumes), to the sample.[10]
-
Vortex the mixture thoroughly and incubate at a low temperature (e.g., -20°C) to enhance precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
3. LC-MS/MS Analysis:
-
Chromatography: Use a suitable column (e.g., C18) for reverse-phase chromatography to separate L-phenylalanine from other sample components. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is commonly employed.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
L-phenylalanine (light): Determine the precursor ion (M+H)⁺ and a suitable product ion.
-
L-Phenylalanine-15N,d8 (heavy): Determine the precursor ion (M+H)⁺ and the corresponding product ion. The mass shift will be +9 Da compared to the unlabeled analyte.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the light (analyte) and heavy (internal standard) MRM transitions.
-
Calculate the peak area ratio (analyte/internal standard).
-
Generate a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.
-
Determine the concentration of L-phenylalanine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: LC-MS/MS workflow with an internal standard.
Protocol for ¹⁵N-Selective Labeling in Protein NMR
This protocol provides a general framework for producing a protein with selectively ¹⁵N-labeled phenylalanine residues for NMR analysis.
1. Protein Expression:
-
Use an E. coli expression system.
-
Grow the bacterial culture in a minimal medium where the sole nitrogen source is unlabeled ammonium (B1175870) chloride (¹⁴NH₄Cl).
-
Supplement the minimal medium with a mixture of all 19 unlabeled amino acids, excluding phenylalanine.
-
Add L-Phenylalanine-15N,d8 to the medium as the sole source of phenylalanine. The bacteria will incorporate the labeled phenylalanine into the expressed protein.
2. Protein Purification:
-
Lyse the cells and purify the target protein using standard chromatographic techniques (e.g., affinity, ion exchange, and size exclusion chromatography).
3. NMR Sample Preparation:
-
Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM phosphate (B84403) buffer, 50 mM NaCl, pH 6.5). The buffer should be prepared with 90% H₂O and 10% D₂O for the deuterium lock.
-
Concentrate the protein sample to a suitable concentration for NMR, typically in the range of 0.1 to 1 mM.[9]
-
Transfer the final sample to a high-quality NMR tube.
4. NMR Data Acquisition:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum. This experiment correlates the proton signal with the directly attached ¹⁵N nucleus.
-
The resulting spectrum will only show cross-peaks for the backbone amide groups of the phenylalanine residues, as well as any other nitrogen-containing side chains that are ¹⁵N-labeled (in this case, none).
5. Data Analysis:
-
Process the NMR data using appropriate software.
-
The simplified spectrum allows for the unambiguous assignment and analysis of the signals corresponding to the phenylalanine residues, facilitating studies of protein structure, dynamics, and interactions in the vicinity of these residues.
Conclusion
L-Phenylalanine-15N,d8 is a versatile and powerful tool for researchers in the fields of proteomics, metabolomics, and structural biology. Its well-defined chemical and physical properties, combined with its utility as an internal standard and a spectroscopic probe, enable highly accurate quantitative measurements and detailed structural and functional studies. The protocols outlined in this guide provide a starting point for the successful application of this valuable research compound.
References
- 1. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 4. Isotope dilution liquid chromatography-tandem mass spectrometry for quantitative amino acid analysis [pubmed.ncbi.nlm.nih.gov]
- 5. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. protein-nmr.org.uk [protein-nmr.org.uk]
- 8. protein-nmr.org.uk [protein-nmr.org.uk]
- 9. nmr-bio.com [nmr-bio.com]
- 10. benchchem.com [benchchem.com]
